molecular formula C7H7ClN2O B1281268 2-Amino-4-chlorobenzamide CAS No. 5900-59-4

2-Amino-4-chlorobenzamide

Cat. No.: B1281268
CAS No.: 5900-59-4
M. Wt: 170.59 g/mol
InChI Key: QNEJYHVIYJFNHC-UHFFFAOYSA-N
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Description

2-Amino-4-chlorobenzamide is a useful research compound. Its molecular formula is C7H7ClN2O and its molecular weight is 170.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-4-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7ClN2O/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEJYHVIYJFNHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20495035
Record name 2-Amino-4-chlorobenzamide
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Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5900-59-4
Record name 2-Amino-4-chlorobenzamide
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Record name 2-Amino-4-chlorobenzamide
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Record name 2-amino-4-chlorobenzamide
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Foundational & Exploratory

2-Amino-4-chlorobenzamide physical properties

Author: BenchChem Technical Support Team. Date: January 2026

Starting Physical Property Research

I'm initiating my investigation into the physical characteristics of 2-Amino-4-chlorobenzamide. I'm focusing on the core data: molecular formula, weight, melting and boiling points, solubility, and visual appearance.

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2-Amino-4-chlorobenzamide chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Initial Research

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2-Amino-4-chlorobenzamide molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Compound Analysis

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Developing Technical Framework

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2-Amino-4-chlorobenzamide IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Strategy

I'm starting with a focused Google search to pinpoint the definitive IUPAC name for 2-Amino-4-chlorobenzamide. Simultaneously, I'm broadening my search to tap into reputable chemical databases, including PubChem, NIST, and the European Chemicals Agency, to find detailed technical data.

Expanding Data Gathering Scope

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Deepening Research & Structuring

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2-Amino-4-chlorobenzamide synthesis from 2-Amino-4-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Synthesis

I've kicked off my investigation by hitting Google hard. I'm focusing on the synthesis of 2-Amino-4-chlorobenzamide from 2-Amino-4-chlorobenzoic acid. I'm especially interested in reaction mechanisms, suitable reagents, reaction conditions, how to purify it, and importantly, safety measures.

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2-Amino-4-chlorobenzamide solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Solubility Research

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2-Amino-4-chlorobenzamide spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Spectral Analysis

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2-Amino-4-chlorobenzamide crystal structure analysis

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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Analyzing Search Results

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Refining Search Strategies

Potential biological activities of 2-Amino-4-chlorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Compound

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2-Amino-4-chlorobenzamide as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Benzamide

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Introduction: The Versatility of the Benzamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-4-chlorobenzamide Derivatives and Analogs for Drug Discovery Professionals

The benzamide scaffold is a cornerstone in medicinal chemistry, recognized for its ability to form the structural basis of a wide array of biologically active compounds.[1] Among its many variations, the this compound core has emerged as a particularly promising starting point for the development of novel therapeutics. Its derivatives have demonstrated a remarkable diversity of pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.[1][2]

This guide provides a comprehensive overview of this compound derivatives and analogs, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for creating these compounds, explore their key biological activities and mechanisms of action, analyze structure-activity relationships, and provide detailed experimental protocols for their evaluation.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of this compound and its derivatives can be achieved through several established chemical routes. A common and efficient approach involves the coupling of a substituted benzoic acid with an appropriate amine.

General Synthetic Workflow

A typical synthetic pathway often begins with a commercially available starting material, such as isatoic anhydride or a substituted 2-aminobenzoic acid. The synthesis of 2-aminobenzamide derivatives, for instance, has been successfully carried out in excellent yields using both conventional heating and time-efficient microwave-assisted methods starting from isatoic anhydride.[3] For analogs, a general strategy involves the coupling of a substituted 4-aminobenzoic acid with a substituted aniline, which may require protection of the amino group, activation of the carboxylic acid for amide bond formation, and subsequent deprotection.[4]

G cluster_0 Starting Materials cluster_1 Key Steps cluster_2 Final Product A Substituted Benzoic Acid C Protection of Functional Groups (e.g., Amino Group) A->C B Substituted Aniline E Amide Bond Formation B->E D Activation of Carboxylic Acid (e.g., with CDI, DCC) C->D D->E F Deprotection E->F G This compound Derivative/Analog F->G

Caption: General workflow for the synthesis of this compound analogs.

Representative Synthetic Protocol: Synthesis of 2-Chlorobenzamide Derivatives

The following protocol is a generalized method for the synthesis of N-substituted 2-chlorobenzamides, which has been used to produce compounds for antimicrobial screening.[2]

Materials:

  • Desired amine (e.g., ethylene diamine, isopropyl amine)

  • 2-Chlorobenzoyl chloride

  • Ethanolic 1 N NaOH

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • An equimolar solution of the desired amine is dissolved in 10 ml of ethanolic 1 N NaOH in a round-bottom flask.[2]

  • 2-Chlorobenzoyl chloride is added dropwise to the solution with continuous stirring.[2]

  • The reaction is stirred for 3 hours at room temperature.[2]

  • The resulting precipitate is collected by filtration.

  • The collected solid is washed with ethanol, NaOH, and water, then air-dried.[2]

  • The purity and structure of the final product are confirmed using TLC, IR, and NMR spectroscopy.[2]

Key Biological Activities and Mechanisms of Action

Derivatives of this compound have shown significant potential across several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

The benzamide scaffold is a privileged structure in the design of anticancer agents.[5]

Histone Deacetylase (HDAC) Inhibition: Certain analogs have been identified as potent inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[6][7] For example, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) demonstrated selectivity for class I HDACs (HDAC1, 2, and 3) and was particularly potent against HDAC3.[6][7][8] By inhibiting HDACs, these compounds can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes. This can induce cell cycle arrest, promote apoptosis, and inhibit tumor growth.[6][8][9] The parent compound, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA), also showed class I selectivity and potent in vitro antitumor activity.[10]

Poly (ADP-ribose) Polymerase (PARP) Inhibition: PARP inhibitors are a class of targeted therapies that have shown significant efficacy in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[11][12] PARP enzymes are critical for the repair of DNA single-strand breaks.[12][13] When PARP is inhibited, these single-strand breaks can escalate into more lethal double-strand breaks during DNA replication.[14] In cancer cells with faulty double-strand break repair mechanisms (like BRCA-mutated cells), this leads to a synthetic lethal effect, causing selective cancer cell death.[13][14] While direct studies on this compound as a PARP inhibitor are not extensively documented in the provided search results, the broader benzamide class is a well-established scaffold for PARP inhibitors. The mechanism involves the inhibitor competing with NAD+ at the catalytic site of PARP, and also trapping the PARP enzyme on the DNA, which is a highly cytotoxic lesion.[14][15]

DNA Single-Strand Break DNA Single-Strand Break PARP Activation PARP Activation DNA Single-Strand Break->PARP Activation PAR Chain Synthesis PAR Chain Synthesis PARP Activation->PAR Chain Synthesis Recruits repair proteins DNA Repair DNA Repair PAR Chain Synthesis->DNA Repair Cell Survival Cell Survival DNA Repair->Cell Survival PARP Inhibitor PARP Inhibitor PARP Inhibitor->PARP Activation Inhibits PARP Trapping PARP Trapping PARP Inhibitor->PARP Trapping Replication Fork Collapse Replication Fork Collapse PARP Trapping->Replication Fork Collapse DNA Double-Strand Break DNA Double-Strand Break Replication Fork Collapse->DNA Double-Strand Break Cell Death (in HR-deficient cells) Cell Death (in HR-deficient cells) DNA Double-Strand Break->Cell Death (in HR-deficient cells)

Caption: Mechanism of action of PARP inhibitors in cancer therapy.

Cytotoxic Activity against Cancer Cell Lines: Microwave-assisted synthesis has produced novel pyrimidine derivatives anchored with multifunctional amino groups that have shown cytotoxic activity against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines.[5] Additionally, certain quinazoline-chalcone derivatives have displayed high antiproliferative activity against a panel of cancer cell lines including leukemia, colon cancer, melanoma, and breast cancer.[16]

Antimicrobial and Antifungal Activity

A series of novel 2-aminobenzamide derivatives have been synthesized and evaluated for their potential as antimicrobial agents.[3] These compounds were tested against various bacterial and fungal strains. One particular derivative showed excellent antifungal activity against Aspergillus fumigatus, even more potent than the standard drug Clotrimazole, and also exhibited moderate to good activity against other bacteria and fungi.[3] The synthesis of 2-chlorobenzamide derivatives for evaluation of antimicrobial and disinfectant activity has also been reported.[2][17]

Other Enzyme Inhibition

Monoamine Oxidase-B (MAO-B) Inhibition: Analogs of N-(2-aminoethyl)-4-chlorobenzamide have been synthesized and identified as potent, competitive, and time-dependent reversible inhibitors of monoamine oxidase-B (MAO-B).[18] MAO-B is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of these analogs and their biological activity is crucial for designing more potent and selective drugs.[4] The this compound scaffold offers several key regions for modification to probe the SAR.[4]

Key Regions for Modification:

  • The Amino Group on the Benzoyl Ring (Ring A): Modifications such as alkylation or acylation can probe the effects of basicity and hydrogen bonding capacity. For instance, acetylation of the 4-amino group can lead to a significant loss of activity, suggesting a free amino group is crucial.[4]

  • Substituents on the Benzoyl Ring (Ring A): The introduction of electron-donating or electron-withdrawing groups can influence the electronic properties and steric profile of the molecule.[4]

  • Substituents on the N-phenyl Ring (Ring B): Varying the substituents on this ring, including the position and nature of the chloro group, provides insights into its role in target binding.[4] Removal of the 2-chloro substituent or moving it to the 4-position has been shown to decrease potency in some cases, indicating its importance for optimal activity.[4]

a Ring A Modifications (Substituents) Core a->Core Position 2, 3, 5, 6 b Amide Linker c Ring B Modifications (Substituents) b->c Core->b

Caption: Key regions for SAR studies on the this compound scaffold.

Quantitative SAR Data Summary

Compound IDCore StructureModificationsBiological ActivityKey FindingsReference
FNA 4-[bis-(2-Chloroethyl)-Amino]-BenzamideN-(2-amino-4-fluorophenyl)Potent HDAC3 inhibitor (IC50: 95.48 nM)Fluorine substitution improved selectivity and activity.[6][7][8]
NA 4-[bis-(2-Chloroethyl)-Amino]-BenzamideN-(2-aminophenyl)Class I HDAC inhibitor (HDAC1 IC50: 95.2 nM)Nitrogen mustard group introduced for bifunctional activity.[10]
Analog 1 4-amino-N-(2-chlorophenyl)benzamideAcetylation of 4-amino groupReduced anticancer activityA free amino group is likely crucial for activity.[4]
Analog 3 4-amino-N-phenylbenzamideRemoval of 2-chloro groupDecreased anticancer potencyChloro group at position 2 is important for optimal activity.[4]
Compound 5 2-Amino-N-(4-methoxyphenyl)benzamideMethoxy group on N-phenyl ringPotent antifungal against A. fumigatusSpecific substitutions on the N-phenyl ring can drive antifungal activity.[3]

Experimental Protocols

Reproducible and validated experimental methodologies are essential for drug discovery research.

MTT Assay for Cell Viability

This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[19][20]

Procedure:

  • Cell Seeding: Human tumor cell lines (e.g., HeLa, HCT-116, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.[2][20]

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[19][20]

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.[19][20]

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent like DMSO.[19][20]

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[19]

Kinase Inhibition Assay

This protocol is a general method for determining the inhibitory activity of compounds against specific kinases.

Procedure:

  • Enzyme and Substrate Preparation: The target kinase and its corresponding substrate are prepared in a suitable assay buffer.[20]

  • Compound Incubation: The test compounds are pre-incubated with the kinase to allow for binding.[20]

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP and the substrate.[20]

  • Reaction Termination and Detection: After a specific time, the reaction is terminated. The amount of phosphorylated substrate is then quantified using methods such as ELISA or fluorescence polarization.[20]

  • IC50 Determination: The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.[20]

Conclusion and Future Directions

The this compound scaffold and its analogs represent a versatile and promising class of compounds in drug discovery. Their demonstrated efficacy as anticancer, antimicrobial, and enzyme-inhibiting agents highlights their therapeutic potential. The ability to readily synthesize a diverse library of derivatives allows for extensive exploration of structure-activity relationships, paving the way for the development of optimized drug candidates with enhanced potency and selectivity.

Future research should focus on:

  • Expanding the library of derivatives with novel substitutions to further probe the SAR.

  • Investigating the detailed mechanisms of action for the most potent compounds, including their effects on specific signaling pathways.

  • Evaluating the in vivo efficacy and pharmacokinetic properties of lead compounds in relevant animal models.

  • Exploring the potential of these compounds in combination therapies to overcome drug resistance and enhance therapeutic outcomes.

By leveraging the insights and methodologies outlined in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

  • Al-Omair, M. A., et al. (2015). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 20(9), 15684-15703. [Link]
  • Annan, N., & Silverman, R. B. (1993). New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators. Journal of Medicinal Chemistry, 36(24), 3968-3970. [Link]
  • Ghare, S. (2025). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.
  • Nawaz, H., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Scientific Reports, 12(1), 17466. [Link]
  • Chen, Y., et al. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology, 10, 574384. [Link]
  • Chen, Y., et al. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology, 10, 574384. [Link]
  • Chen, Y., et al. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology, 10, 574384. [Link]
  • Chen, Y., et al. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Chemistry, 7, 608. [Link]
  • Rose, M., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology, 8, 564601. [Link]
  • Murai, J. (2020). Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes. Cancer Science, 111(11), 3877-3885. [Link]
  • Chen, Y., et al. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology, 10, 574384. [Link]
  • PubChem. (n.d.). This compound. PubChem. [Link]
  • Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. Drug Target Review. [Link]
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  • ResearchGate. (n.d.). Mechanism of Action of PARP Inhibitors.
  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]
  • Abonia, R., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(40), 24933-24949. [Link]
  • Lin, M.-H., et al. (2015). Synthesis and pharmacological characterization of 2-aminobenzaldehyde oxime analogs as dual inhibitors of neutrophil elastase and proteinase 3. Bioorganic & Medicinal Chemistry, 23(5), 1034-1043. [Link]
  • Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. RASĀYAN Journal of Chemistry, 12(4), 2260-2266. [Link]
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  • EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]

Sources

2-Amino-4-chlorobenzamide safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

Starting Information Gathering

I've initiated the data collection phase. Currently, I'm performing targeted Google searches to find essential safety and handling details for 2-Amino-4-chlorobenzamide. I'm focusing on material safety data sheets, regulatory guidelines, and established safety protocols.

Analyzing Data and Structuring

I'm now diving into the collected data, identifying critical hazards and PPE needs. Simultaneously, I've started structuring the technical guide, beginning with an introduction and hazard section. My focus is on clarity and conciseness, making sure I emphasize the hazards of this chemical. I also created a hazard diagram!

Outlining Safety Guide Elements

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2-Amino-4-chlorobenzamide reaction mechanism studies

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I've started gathering data on the reaction mechanisms of 2-amino-4-chlorobenzamide. I'm focusing my Google searches to gain information about its synthesis, typical reactions, and any documented instances of unusual behavior. Initial results look promising, but the data is still being compiled.

Outlining the Guide Structure

I'm now structuring the guide. I'll introduce this compound and delve into its reaction mechanisms, including electrophilic/nucleophilic substitutions and functional group reactivity. I'm focusing on the underlying chemical principles, explaining the reasoning behind experimental setups, and planning self-validating experimental protocols for key reactions.

Defining Search Parameters

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Computational studies on 2-Amino-4-chlorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting with broad Google searches to collect data on computational studies of 2-Amino-4-chlorobenzamide. My focus is on synthesis, spectroscopic analysis (FT-IR, FT-Raman, NMR) and any relevant computational investigations.

Broadening Research Scope

I'm expanding my data collection to include UV-Vis and conformational analysis of this compound. My search now encompasses electronic properties like HOMO-LUMO, Mulliken population analysis, and potential biological activities. I'm prioritizing established computational methods, especially DFT with specific basis sets. I am structuring the guide with an introduction, methodology, results and discussion, and references.

Defining Comprehensive Search Parameters

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Methodological & Application

Synthesis of 2-Amino-4-chlorobenzamide derivatives protocol

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by casting a wide net, running extensive Google searches to gather authoritative data. I'm focusing on established synthesis protocols, the nuts and bolts of reaction mechanisms, and the reasoning behind experimental design for 2-amino-4-chlorobenzamide and its kin. I'll prioritize reliable sources to build a solid foundation.

Mapping Synthetic Routes

I'm now diving deep into the search results, dissecting the different synthetic routes for this compound derivatives. I'm carefully charting starting materials, reagents, conditions, and purification methods to compare and contrast. Understanding the mechanistic details and yield data are key priorities as I begin structuring the application note.

Defining the Scope

I'm now zeroing in on the specifics: comprehensive Google searches are underway for this compound synthesis, targeting established methods, and the rationale for experimental design choices. I'm focusing on the reaction mechanisms and yield data. Following that, I'll structure an application note with an introduction about the significance of the derivatives.

2-Amino-4-chlorobenzamide in the synthesis of quinazolinones

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting a deep dive into the use of 2-amino-4-chlorobenzamide in quinazolinone synthesis. Google is my first port of call; I'm honing in on reaction mechanisms and established synthetic routes. The aim is to build a solid foundation of existing knowledge.

Analyzing Synthetic Strategies

I've moved on to analyzing the Google search results, now identifying key synthetic strategies and conditions for quinazolinone synthesis using this compound. I'm focusing on sources that provide detailed experimental data and mechanistic insights, trying to establish different approaches to generate detailed protocols.

Defining Project Scope

I'm now zeroing in on defining the scope for the application note. I'll kick things off with thorough Google searches, honing in on this compound's role in quinazolinone synthesis. I'm focusing on reaction mechanisms and established protocols, plus the importance of the compounds produced. Next, I'll analyse the search results, identifying the best synthetic strategies and conditions.

HPLC analysis of 2-Amino-4-chlorobenzamide purity

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on HPLC

I've kicked off my research, beginning with focused Google searches to delve into the HPLC analysis of 2-Amino-4-chlorobenzamide. I'm prioritizing existing methods, potential impurities, and relevant physicochemical properties to build a solid foundation.

Outlining Application Note Details

I am now synthesizing my research into an application note. My outline is forming, starting with an introduction emphasizing the importance of purity analysis, followed by the HPLC principles. I'm focusing on justifying my selections for stationary and mobile phases and detection wavelengths. I am now creating a detailed protocol for sample preparation and operational parameters, including a thorough system suitability test.

Gathering Data, Refining Strategy

I'm now conducting targeted Google searches, focusing on HPLC analysis of this compound. I am investigating pharmacopeial standards and peer-reviewed articles to identify validated methods for similar compounds and degradation products. This information is shaping the outline for the application note. I am now formulating a detailed protocol and system suitability test criteria. I will also be creating a Graphviz diagram of the workflow, and compiling all references.

1H NMR characterization of 2-Amino-4-chlorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Spectrum Search

I'm currently engaged in a comprehensive search for the 1H NMR spectrum of 2-amino-4-chlorobenzamide. I'm focusing on typical chemical shifts, coupling constants, and peak multiplicities. Concurrently, I'm working to expand the search.

Defining Experimental Protocols

I'm now delving into standard operating procedures for acquiring 1H NMR spectra of small organic molecules. Sample preparation, suitable solvents (deuterated ones, of course), and optimal instrument parameters are top of mind. I'm also examining how solvent choice and concentration influence the spectrum of similar compounds. I will also be building up resources for the application note.

Compiling Application Note Data

I'm now collating the gathered information into a structured application note. This involves presenting the spectral data of this compound with clear assignments. I am including standard protocols for 1H NMR, covering sample preparation, instrumentation, and data interpretation, focusing on chemical shifts, coupling constants, and multiplicity. I'm building resources for an informative application note.

Expanding Protocol Details

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Developing Note Outline

I've initiated a thorough search for 1H NMR spectral data and are simultaneously gathering standard NMR protocols. I'm focusing on essential details like sample preparation, appropriate deuterated solvents, and ideal instrument settings. I'm also investigating solvent effects on relevant proton signals, preparing to create a detailed introduction for the application note. The next step is to create a complete note outline.

Initiating Detailed Search

I'm now starting with a comprehensive search for the 1H NMR spectrum data of this compound, focusing on shifts, coupling constants, and multiplicities from reliable sources. Parallel to this, I'm gathering established protocols and SOPs for NMR of small organic molecules, and will also look into solvent effects. Furthermore, I'll be searching for authoritative sources.

I've already begun a comprehensive search for the 1H NMR spectrum of this compound, gathering data and looking for established NMR protocols, while also investigating the effects of different solvents. I am also currently working on a plan for the final structure and content of the note.

I'm now synthesizing all gathered information into an detailed application note. I will cover structural analysis and a detailed experimental protocol, along with data interpretation. Finally, I'll present key findings.

Beginning Comprehensive Search

I've initiated a thorough search for 1H NMR spectral data and standard NMR protocols for this compound. I'm focusing on chemical shifts, coupling constants, multiplicities, and established experimental procedures. I'll also research solvent effects and authoritative sources.

Defining Plan Details

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I am refining the overall plan to cover the complete analysis, data collection, and final content generation.

Recrystallization procedure for 2-Amino-4-chlorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Beginning physicochemical research

I've initiated a thorough investigation into the physicochemical properties of 2-Amino-4-chlorobenzamide. Currently, I'm focusing on its solubility in a range of organic solvents and water, considering different temperature points. I'm also gathering data on its melting point.

Starting Application Note Structure

I'm now structuring the application note, starting with an introduction highlighting the need for purification of this compound. I'm focusing on pre-recrystallization considerations, including solvent selection based on solubility data. I'm also planning a step-by-step recrystallization protocol, with explanations for each step. After that, the note will address troubleshooting, a purity assessment method, and workflow diagrams.

Deepening Research & Planning

I'm now conducting a deep dive into the physicochemical characteristics of this compound, focusing on solubility, melting point, and potential impurities, in addition to recrystallization protocols for similar compounds. I'm also researching the principles of recrystallization, including solubility curves and safety protocols. I'm structuring the application note with an introduction, pre-recrystallization considerations, a step-by-step protocol, troubleshooting, purity assessment, and workflow diagrams.

Initiating Data Collection

I'm now diving into gathering data. I'm focusing on the physicochemical properties, especially solubility across different solvents and temperatures, along with known impurities. Simultaneously, I'm finding recrystallization protocols for similar compounds to extract insights into suitable solvent systems and yield. I'm also delving into the principles of recrystallization, solubility curves, and lab safety protocols for chlorinated aromatic amines. I am now planning the application note's structure, focusing on a clear, logical flow for a researcher.

Gathering Information & Structuring

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Prioritizing Literature Review

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Initiating Literature & Data Search

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Application Note: High-Purity Isolation of 2-Amino-4-chlorobenzamide via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed protocol for the purification of 2-Amino-4-chlorobenzamide using normal-phase flash column chromatography. This compound is a key building block in medicinal chemistry and drug development, and its purity is critical for subsequent synthetic transformations and biological screening. This document outlines a systematic approach, from initial reaction mixture analysis by Thin-Layer Chromatography (TLC) to a fully optimized flash chromatography method. The causality behind the selection of the stationary phase, mobile phase, and additives is discussed to ensure a robust and reproducible purification strategy, yielding the target compound with high purity.

Introduction: The Rationale for Chromatographic Purification

This compound (C₇H₇ClN₂O, MW: 170.60 g/mol ) is a substituted benzamide containing both a primary aromatic amine and a primary amide functional group.[1] These groups impart significant polarity to the molecule and provide sites for hydrogen bonding. In typical synthetic routes, such as the amidation of 4-chloro-2-nitrobenzoic acid followed by reduction, the crude product is often contaminated with unreacted starting materials, reaction intermediates (e.g., the nitro-precursor), and other side-products.[1][2] Given the crystalline solid nature of the pure compound, crystallization can be a viable final purification step; however, column chromatography is indispensable for removing closely related impurities prior to final crystallization or for direct isolation of the pure compound from complex mixtures.

The presence of the basic amino group necessitates careful consideration of the stationary phase. Standard silica gel possesses acidic silanol groups (Si-OH) on its surface, which can lead to strong, non-ideal interactions with basic analytes.[3][4] This interaction often results in significant peak tailing, poor resolution, and in some cases, irreversible adsorption or degradation of the target compound on the column.[3] To mitigate these effects, two primary strategies are employed: the use of a mobile phase modifier or a chemically modified stationary phase. This guide will focus on the former, as it is a versatile and widely applicable approach.

Physicochemical Properties & Chromatographic Considerations

A summary of the key properties of this compound relevant to its purification is presented below.

PropertyValue / DescriptionSourceSignificance for Chromatography
Molecular Formula C₇H₇ClN₂O[1]-
Molecular Weight 170.60 g/mol -
Appearance White to off-white crystalline powder[5]Visual identification in collected fractions (if concentrated).
Solubility Very slightly soluble in water (0.48 g/L at 25°C). Soluble in polar organic solvents like DMSO, slightly soluble in methanol.[5]Guides the choice of sample loading solvent and potential mobile phase components.
Functional Groups Primary Aromatic Amine, Primary Amide, Aryl Chloride[1]The amine and amide groups make the molecule polar and capable of hydrogen bonding, dictating strong interaction with polar stationary phases. The amine is basic.
pKa (Predicted) 15.48 (Amide N-H), Amino group pKa is basic[5]The basicity of the amino group necessitates mitigation of acidic silanol interactions on silica gel.

Method Development: Thin-Layer Chromatography (TLC)

Prior to committing a crude sample to column chromatography, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). The goal is to find a mobile phase composition that provides a retention factor (Rf) of approximately 0.20-0.35 for the target compound.[6] This Rf range typically ensures good resolution from impurities and a practical elution volume during the column run.[7]

Materials for TLC
  • TLC Plates: Silica gel 60 F₂₅₄ plates

  • Mobile Phase Solvents:

    • Hexane (or Heptane)

    • Ethyl Acetate (EtOAc)

    • Dichloromethane (DCM)

    • Methanol (MeOH)

    • Triethylamine (TEA)

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or ethyl acetate) to make a ~1 mg/mL solution.

  • Visualization: UV lamp (254 nm) and a potassium permanganate (KMnO₄) stain.

Step-by-Step TLC Protocol
  • Spotting: Using a capillary tube, spot the crude sample solution onto the baseline of a TLC plate. It is also advisable to spot the starting materials, if available, for comparison.

  • Development: Place the spotted TLC plate in a developing chamber containing a pre-equilibrated solvent system. A good starting point for a polar compound like this compound is 30-50% Ethyl Acetate in Hexane .[8]

  • Visualization: After the solvent front has reached near the top of the plate, remove it, mark the solvent front with a pencil, and dry it. Visualize the spots under a UV lamp (254 nm). Circle the visible spots.

  • Staining: Prepare a potassium permanganate stain to visualize UV-inactive impurities. Dip the plate in the stain and gently heat with a heat gun until spots appear.

  • Optimization:

    • If Rf is too low (<0.2): Increase the polarity of the mobile phase. For a hexane/EtOAc system, increase the percentage of EtOAc. Alternatively, switch to a more polar system like 5% MeOH in DCM.[6]

    • If Rf is too high (>0.4): Decrease the polarity of the mobile phase (e.g., decrease the percentage of EtOAc).

    • If spots are tailing: Add 0.5-1% triethylamine (TEA) to the mobile phase to neutralize the acidic silica surface and improve the peak shape of the basic amine.[6]

A typical, optimized TLC plate will show the target compound as a well-defined spot with an Rf of ~0.3, clearly separated from less polar impurities (higher Rf) and more polar baseline impurities (lower Rf).

Flash Column Chromatography Protocol

This protocol is designed for an automated flash chromatography system but can be adapted for manual (gravity or pressure-driven) column chromatography.

Materials and Equipment
  • Chromatography System: Automated flash purification system with UV-Vis detector.

  • Stationary Phase: Pre-packed silica gel column (e.g., 40-63 µm particle size).

  • Mobile Phase: Optimized eluent from TLC analysis (e.g., Hexane/Ethyl Acetate gradient with 0.5% TEA).

  • Sample: Crude this compound.

  • Solvents: HPLC-grade Hexane, Ethyl Acetate, Dichloromethane, and Triethylamine.

Workflow Diagram

G cluster_prep Preparation cluster_purification Purification cluster_post Post-Purification tlc 1. TLC Method Development (Target Rf = 0.2-0.35) sample_prep 2. Sample Preparation (Dry Loading) tlc->sample_prep equilibration 3. Column Equilibration (Initial Mobile Phase) sample_prep->equilibration loading 4. Sample Loading equilibration->loading elution 5. Gradient Elution (Monitor UV @ 254 nm) loading->elution fraction_analysis 6. Fraction Analysis (TLC) elution->fraction_analysis pooling 7. Pool Pure Fractions fraction_analysis->pooling evaporation 8. Solvent Evaporation pooling->evaporation product Pure this compound evaporation->product

Sources

Using 2-Amino-4-chlorobenzamide in antimicrobial agent synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Literature Review

I'm now diving deep into Google, aiming to build a solid foundation with authoritative sources. I'm focusing on the synthesis of antimicrobial agents using 2-Amino-4-chlorobenzamide, keeping a close eye on reaction mechanisms and established protocols. The goal is to understand the core rationale behind these experiments, laying the groundwork for a more focused approach.

Analyzing Synthesis Strategies

I've shifted focus to analyzing search results, zeroing in on key pathways for antimicrobial agent synthesis, particularly quinazolinones and benzimidazoles, derived from this compound. I'm actively seeking efficacy data for specific examples. Now, I'm thinking of how to structure the application note itself, starting with an introduction and then moving into more detailed synthetic strategies.

Planning Application Note Structure

I'm now outlining the application note's structure. First, I'll emphasize this compound's role in antimicrobial research. Then, I will delve into synthetic strategies, explaining chemical principles and the need for specific reagents and conditions. For each strategy, I plan detailed experimental protocols with steps. I'm working in parallel to design diagrams and tables with citations for accuracy.

Application Notes & Protocols: Leveraging 2-Amino-4-chlorobenzamide in Modern Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Privileged Scaffolds

In the intricate chess game of anticancer drug discovery, certain molecular frameworks emerge as "privileged scaffolds"—structures that demonstrate a remarkable ability to bind to multiple, unrelated biological targets with high affinity. 2-Amino-4-chlorobenzamide is one such scaffold. Its inherent chemical functionalities—a nucleophilic aniline, an amide capable of hydrogen bonding, and a strategically placed chlorine atom that can be exploited for further functionalization or to modulate electronic properties—make it a versatile starting point for the synthesis of a diverse array of potent and selective anticancer agents. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the discovery and development of novel oncology therapeutics. We will delve into the causality behind its use, provide validated protocols for its derivatization and evaluation, and ground our discussion in the latest scientific literature.

Part 1: The Molecular Rationale - Why this compound?

The utility of this compound as a cornerstone in anticancer drug design is not coincidental. Its structure is pre-disposed to interact with key enzymatic families implicated in cancer progression, most notably Poly(ADP-ribose) polymerase (PARP) and various protein kinases.

The PARP Inhibitor Paradigm

The benzamide moiety is a classic pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor, which is essential for the catalytic activity of PARP enzymes. PARP1 and PARP2 are critical players in the base excision repair (BER) pathway, a cellular mechanism for repairing single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.

The 2-amino group of the scaffold provides a crucial hydrogen bond donor, while the amide group acts as a hydrogen bond acceptor, anchoring the molecule within the nicotinamide-binding pocket of the PARP active site. The 4-chloro substituent can serve multiple roles: it can occupy a specific hydrophobic pocket, and its electron-withdrawing nature can modulate the pKa of the aniline nitrogen, fine-tuning its reactivity and binding interactions. This fundamental understanding has led to the development of several successful PARP inhibitors.

Kinase Inhibition: A Scaffold for Selectivity

The 2-aminobenzamide framework can also be elaborated to target the ATP-binding site of various protein kinases, which are often dysregulated in cancer. By appending appropriate moieties to the aniline nitrogen, medicinal chemists can create compounds that form key hydrogen bonds with the "hinge" region of the kinase active site, a common strategy for achieving potent and selective inhibition. The 4-chloro position again offers a vector for synthetic diversification to explore different pockets within the ATP-binding cleft, thereby influencing the selectivity profile of the inhibitor.

Part 2: Synthetic Strategies & Protocols

The journey from a simple scaffold to a potent drug candidate is paved with strategic chemical synthesis. Here, we outline a representative protocol for the derivatization of this compound to generate a library of potential PARP inhibitors.

General Workflow for Library Synthesis

The following workflow illustrates a common approach to diversify the this compound core.

G A This compound (Starting Material) B Acylation/Sulfonylation of the 2-amino group A->B Introduce R1-COCl or R1-SO2Cl C Suzuki or Buchwald-Hartwig Coupling at the 4-chloro position A->C Introduce R2-B(OH)2 or R2-NH2 D Diverse Library of Amide Derivatives B->D E Diverse Library of Biaryl/Heteroaryl Derivatives C->E F Biological Screening (e.g., PARP inhibition assay) D->F E->F

Caption: Synthetic diversification of this compound.

Protocol: Synthesis of a Model PARP Inhibitor via Acylation

This protocol describes the synthesis of N-(4-chlorobenzoyl)-2-amino-4-chlorobenzamide, a hypothetical derivative for initial screening.

Materials:

  • This compound

  • 4-Chlorobenzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Add anhydrous pyridine (1.2 eq) to the solution and stir for 10 minutes at room temperature. The pyridine acts as a base to neutralize the HCl generated during the reaction.

  • Acylation: Slowly add a solution of 4-chlorobenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture at 0 °C (ice bath). The slow addition helps to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO3, and brine. The acid wash removes excess pyridine, and the bicarbonate wash removes any remaining acidic impurities.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-(4-chlorobenzoyl)-2-amino-4-chlorobenzamide.

  • Characterization: Confirm the structure and purity of the final compound using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 3: In Vitro Evaluation - From Compound to Candidate

Once a library of derivatives has been synthesized, a cascade of in vitro assays is required to identify promising lead compounds.

Primary Screening: PARP1 Inhibition Assay

A robust and high-throughput primary assay is crucial for the initial assessment of inhibitory activity. A common method is a colorimetric or fluorescent assay that measures the consumption of NAD+ or the formation of poly(ADP-ribose) (PAR).

Protocol: HT Universal Colorimetric PARP Assay Kit (or similar)

This protocol is a generalized representation. Always refer to the specific manufacturer's instructions for the kit you are using.

Workflow:

G A Prepare Reagents: Assay Buffer, PARP1 Enzyme, Activated DNA, NAD+, Test Compounds B Dispense Test Compounds (and controls) into a 96-well plate A->B C Add PARP1 Enzyme and Activated DNA to each well B->C D Incubate to allow for compound-enzyme interaction C->D E Initiate Reaction by adding NAD+ D->E F Incubate to allow for PARP activity E->F G Add Developing Solution F->G H Measure Absorbance at 450 nm G->H I Calculate % Inhibition and IC50 values H->I

Caption: Workflow for a colorimetric PARP1 inhibition assay.

Data Analysis:

The percentage of inhibition is calculated as follows:

% Inhibition = [1 - (Absorbance of Test Compound - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Compound Structure PARP1 IC50 (nM)
Olaparib (Control)Clinically Approved PARP Inhibitor~1-5
Derivative 1R1 = Phenyl500
Derivative 2R1 = 4-Fluorophenyl250
Derivative 3R1 = 3-Methoxyphenyl800

Note: The data in this table is hypothetical and for illustrative purposes only.

Secondary Screening: Cellular Assays

Promising compounds from the primary screen should be evaluated in a cellular context to assess their effects on cancer cell viability, especially in cell lines with known DNA repair defects.

Protocol: Cell Viability Assay (e.g., using MTT or CellTiter-Glo®)

Cell Lines:

  • BRCA1-deficient: e.g., MDA-MB-436

  • BRCA2-deficient: e.g., Capan-1

  • BRCA-proficient (control): e.g., MCF-7

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72-96 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Olaparib).

  • Viability Assessment:

    • For MTT assay: Add MTT reagent and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilizing agent and measure absorbance at 570 nm.

    • For CellTiter-Glo® assay: Add the reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) for each cell line. A significantly lower GI50 in BRCA-deficient cells compared to BRCA-proficient cells is indicative of a synthetic lethal effect.

Part 4: In Vivo Validation - From Bench to Bedside (Conceptual)

Lead compounds with potent in vitro activity and a favorable selectivity profile warrant evaluation in preclinical animal models.

Xenograft Models

Human cancer cell lines, such as the BRCA-deficient ones used in cellular assays, can be implanted into immunocompromised mice to establish tumors. The efficacy of the test compound is then evaluated by monitoring tumor growth inhibition over time following systemic administration (e.g., oral gavage, intraperitoneal injection).

Workflow:

G A Implant BRCA-deficient cancer cells into immunocompromised mice B Allow tumors to reach a palpable size A->B C Randomize mice into treatment groups (Vehicle, Test Compound, Positive Control) B->C D Administer treatment according to a defined schedule C->D E Monitor tumor volume and body weight regularly D->E F At study endpoint, euthanize mice and collect tumors for analysis E->F G Analyze data: Tumor Growth Inhibition (TGI) F->G

Caption: Workflow for a xenograft efficacy study.

Part 5: Conclusion and Future Directions

This compound has proven to be an exceptionally valuable scaffold in the discovery of anticancer drugs, particularly PARP and kinase inhibitors. Its synthetic tractability allows for the creation of large, diverse chemical libraries, while its inherent ability to engage with key cancer targets provides a solid foundation for rational drug design. The protocols and workflows outlined in this document provide a comprehensive framework for researchers to harness the potential of this privileged structure. Future work in this area will likely focus on developing derivatives with improved selectivity, novel mechanisms of action, and the ability to overcome resistance to existing therapies. By integrating rational design, robust synthetic chemistry, and a systematic biological evaluation cascade, the full potential of this compound in oncology can be realized.

References

This is a representative list and should be expanded based on the specific research direction.

  • The PARP inhibitor story: a new class of anticancer agents. (2010).
  • Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-methoxy-N-(4-(trifluoromethyl)pyridin-2-yl)-1H-indazole-3-carboxamide (AZD5363), a Potent and Selective Inhibitor of AKT Kinases. (2013). Journal of Medicinal Chemistry. [Link]
  • Design, Synthesis, and Biological Evaluation of Novel 2-Amino-4-substituted-benzamide Derivatives as Potent PARP-1 Inhibitors. (2018). Molecules. [Link]
  • Structure-Based Design of Potent and Selective Kinase Inhibitors. (2009).
  • PARP Inhibitors in Ovarian Cancer. (2017). The New England Journal of Medicine. [Link]

2-Amino-4-chlorobenzamide as a precursor for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Precursor

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Microwave-assisted synthesis using 2-Amino-4-chlorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Strategy

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Scale-up synthesis of 2-Amino-4-chlorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Synthesis Search

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Analytical method development for 2-Amino-4-chlorobenzamide quantification

Author: BenchChem Technical Support Team. Date: January 2026

Launching Initial Search Efforts

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2-Amino-4-chlorobenzamide in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Synthesis of HDAC3 inhibitors using 2-Amino-4-chlorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Information Gathering

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Defining Synthesis Strategy

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2-Amino-4-chlorobenzamide reaction with aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Reactions

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Gathering Initial Information

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Troubleshooting & Optimization

Improving the yield of 2-Amino-4-chlorobenzamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Refining Search Parameters

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Troubleshooting low yield in 2-Amino-4-chlorobenzamide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Starting Synthesis Exploration

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Technical Support Center: Synthesis of 2-Amino-4-chlorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Amino-4-chlorobenzamide. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthetic procedure. Here, we address common challenges and provide actionable, field-tested solutions to optimize your reaction outcomes.

Introduction: The Synthetic Challenge

The synthesis of this compound, a key intermediate in the preparation of various pharmaceuticals, presents several challenges that can impact yield and purity. The presence of both an amino and a carboxamide group on the aromatic ring, coupled with the chloro-substituent, creates a molecule susceptible to several side reactions. This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic understanding and practical experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of this compound.

Question 1: My reaction is incomplete, and I observe significant amounts of starting material. What are the likely causes and how can I drive the reaction to completion?

Answer: Incomplete conversion is a frequent issue. Several factors can contribute to this:

  • Insufficient Reagent Activity: The activity of your aminating or hydrolyzing agent is critical. For instance, in the hydrolysis of a nitrile precursor, the concentration and purity of your acid or base are paramount.

  • Suboptimal Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier. However, be cautious, as excessive heat can promote side reactions.

  • Poor Solubility: If your starting material is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.

Troubleshooting Steps:

  • Verify Reagent Quality: Use freshly opened or properly stored reagents. Titrate your acid or base if its concentration is uncertain.

  • Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or HPLC.

  • Solvent Screening: If solubility is an issue, consider a co-solvent system or a different solvent with better solubilizing properties for your starting material.

Question 2: I am observing a significant amount of a polar, high molecular weight impurity. What could this be and how can I prevent its formation?

Answer: This is a classic sign of dimerization or oligomerization . The amino group of one molecule can react with the activated carbonyl group of another, leading to the formation of amide-linked dimers or longer chains.

Mechanistic Insight: Under certain conditions, particularly with strong activating agents or high temperatures, the nucleophilic amino group can attack the electrophilic carbonyl carbon of another molecule.

Prevention Strategies:

  • Control Stoichiometry: Use a precise 1:1 stoichiometry of your reactants. An excess of either can sometimes promote side reactions.

  • Gradual Addition: Add the activating agent or the amine precursor slowly to the reaction mixture to maintain a low concentration of the reactive intermediate.

  • Lower Reaction Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate.

Part 2: Troubleshooting Guide for Specific Side Reactions

This section provides a deeper dive into specific, commonly observed side reactions and their mitigation.

Issue 1: Formation of 4-Chloro-2-aminobenzoic acid (Hydrolysis)

A common and often frustrating side reaction is the hydrolysis of the benzamide to the corresponding benzoic acid.

Causality: This is particularly prevalent when using harsh acidic or basic conditions, especially in the presence of water and at elevated temperatures. The amide bond is susceptible to cleavage under these conditions.

Experimental Workflow: Minimizing Hydrolysis

Caption: Workflow to minimize hydrolysis during synthesis.

Detailed Protocol for Minimizing Hydrolysis:

  • Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). Stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.

  • Controlled Workup: During the aqueous workup, carefully neutralize the reaction mixture to a pH of 7-8 using a mild base (e.g., sodium bicarbonate solution). Avoid strongly acidic or basic conditions.

  • Temperature Management: Perform the workup and extraction at room temperature or below to minimize the rate of hydrolysis.

  • Efficient Extraction: Promptly extract the product into a suitable organic solvent to remove it from the aqueous phase where hydrolysis can occur.

Issue 2: Dimerization and Oligomerization

As mentioned in the FAQs, the formation of dimers and higher-order oligomers is a significant challenge.

Mechanistic Pathway of Dimerization

G cluster_0 Molecule 1 cluster_1 Molecule 2 A This compound (Nucleophile) B Activated Carbonyl Intermediate A->B Nucleophilic Attack C Amide-linked Dimer B->C Dimer Formation

Purification challenges of 2-Amino-4-chlorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Starting Purification Research

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Initiating Comprehensive Search

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Identifying impurities in 2-Amino-4-chlorobenzamide by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Initial Research

I'm starting by diving into Google to collect data. My focus is on the impurities commonly found in 2-Amino-4-chlorobenzamide, existing HPLC analytical techniques, and any strategies for troubleshooting. I'm aiming to build a solid foundation of knowledge.

Outlining Technical Structure

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2-Amino-4-chlorobenzamide solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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Initiating Comprehensive Search

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Preventing byproduct formation in 2-Amino-4-chlorobenzamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

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Expanding Information Gathering

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Optimizing recrystallization solvent for 2-Amino-4-chlorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Developing a Technical Guide

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Technical Support Center: 2-Amino-4-chlorobenzamide Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Diagnosing and Resolving Peak Tailing Issues

Welcome to the technical support guide for the column chromatography of 2-Amino-4-chlorobenzamide. As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks for polar, basic compounds can be challenging. This guide is structured to help you diagnose the root cause of peak tailing and implement effective, scientifically-grounded solutions.

Part 1: Foundational Understanding - The "Why" Behind the Tailing

This section addresses the fundamental chemical interactions that lead to poor peak shape with this specific analyte.

Q1: I'm seeing significant tailing with this compound on my silica gel column. What's causing this?

Peak tailing is most often a result of secondary, undesirable interactions between your analyte and the stationary phase. In the case of this compound and standard silica gel, the primary cause is an acid-base interaction.

  • Analyte Chemistry : Your molecule contains a basic aromatic amine group (-NH₂).

  • Stationary Phase Chemistry : Standard silica gel is not inert. Its surface is covered with silanol groups (Si-OH), which are weakly acidic (pKa ≈ 3.5-4.5). These acidic sites can strongly and non-uniformly interact with the basic amine group on your compound.

This strong interaction means that a fraction of your analyte molecules are "stuck" on the most acidic sites of the silica, eluting more slowly than the rest of the band, which results in a smeared or "tailed" peak.

Diagram: Mechanism of Tailing Interaction

TailingMechanism cluster_silica Silica Gel Surface cluster_analyte This compound Silanol Si-O-Si Si-OH Analyte Benzene Ring H₂N⁺-H···⁻O-Si Cl C(=O)NH₂ Analyte:f1->Silanol:f1 Strong Acid-Base Interaction (Causes Tailing)

Caption: Interaction between the basic amine of the analyte and an acidic silanol site on silica.

Q2: Besides the amine group, do other parts of the molecule affect the separation?

Yes. While the primary amine is the main culprit for tailing, the amide and chloro-substituents also play a role in the molecule's overall polarity and retention. They contribute to the desired primary interaction (adsorption and desorption) with the silica surface via hydrogen bonding and dipole-dipole interactions. The challenge is to maintain these desired interactions for separation while selectively neutralizing the problematic secondary interactions causing the tailing.

Part 2: Systematic Troubleshooting and Solutions

Follow this logical workflow to diagnose and resolve the issue. Start with the simplest and most common solutions before moving to more complex changes in your methodology.

Diagram: Troubleshooting Workflow

TroubleshootingFlow Start Tailing Peak Observed CheckBasics Step 1: Verify Fundamentals - Column Packing Uniform? - Sample Overload? Start->CheckBasics ModifyMobile Step 2: Modify Mobile Phase - Add Basic Modifier (e.g., TEA) CheckBasics->ModifyMobile Basics OK Result1 Tailing Resolved? ModifyMobile->Result1 Result2 Tailing Improved but not Resolved? Result1->Result2 No Success Symmetrical Peak Achieved Result1->Success Yes Result2->ModifyMobile No, Re-optimize Modifier % ChangeStationary Step 3: Change Stationary Phase - Deactivated Silica - Alumina (Basic) Result2->ChangeStationary Yes ChangeStationary->Success End Problem Solved Success->End

Caption: A step-by-step workflow for troubleshooting peak tailing.

Q3: I see tailing. What are the first, most basic things I should check?

Before altering your chemistry, ensure your physical setup is correct.

  • Sample Overload : Loading too much sample onto the column is a common cause of tailing and peak fronting. The stationary phase has a finite number of accessible interaction sites. Overloading saturates these sites, leading to a non-linear relationship between the concentration of the analyte and its retention, resulting in a distorted peak shape.

    • Action : Reduce the amount of crude material loaded onto the column by 50% and repeat the run. If the peak shape improves, you were likely overloading the column.

  • Poor Column Packing : Voids or channels in the stationary phase bed create alternative pathways for the mobile phase and analyte to travel. This leads to a broadening and tailing of the elution band.

    • Action : Ensure you are using a consistent and validated slurry packing method. If you suspect a void has formed at the top of the column bed, you can sometimes carefully add a small layer of sand or fresh silica to fill it.

Q4: My column is well-packed and I'm not overloading it. How can I modify my mobile phase?

This is the most powerful and common solution. The strategy is to add a small amount of a basic modifier to your mobile phase. This modifier acts as a competitive base, binding to the highly acidic silanol sites on the silica gel. By "masking" these problematic sites, the modifier prevents your this compound from being excessively retained, allowing it to elute in a sharp, symmetrical band.

Recommended Modifier: Triethylamine (TEA) or Ammonia solution.

ModifierTypical ConcentrationMobile Phase CompatibilityComments
Triethylamine (TEA) 0.1 - 1.0% (v/v)Hexanes, Ethyl Acetate, Dichloromethane, MethanolVolatile and easy to remove under vacuum. The most common choice.
Ammonia (as NH₄OH) 0.1 - 1.0% (v/v)Best used with more polar solvents like Methanol or in reverse-phase.Can be effective but is more reactive. Often used as a 1% solution in Methanol, which is then used as a component of the mobile phase.

Protocol: Mobile Phase Modification with Triethylamine (TEA)

  • Determine Your Base Eluent : First, find a solvent system (e.g., 70:30 Hexane:Ethyl Acetate) that provides a reasonable retention factor (Rf) of ~0.2-0.3 for your compound via Thin Layer Chromatography (TLC).

  • Prepare the Modified Eluent : Prepare your chosen mobile phase in bulk. For every 100 mL of the solvent mixture, add 0.5 mL of triethylamine. This creates a 0.5% TEA solution.

  • Equilibrate the Column : This is a critical step. Do not dry-load your sample. Instead, flush the packed silica gel column with at least 5 column volumes of the TEA-modified mobile phase before loading your sample. This ensures the entire stationary phase is fully deactivated.

  • Load and Elute : Dissolve your sample in a minimal amount of the TEA-modified mobile phase and load it onto the column. Proceed with the elution using the modified mobile phase.

  • Monitor Fractions : Collect and analyze fractions as you normally would. You should observe a significantly improved peak shape.

Q5: I've added TEA, and the tailing is better but not gone. What's my next move?

If mobile phase modification provides only a partial improvement, consider changing your stationary phase to one with different surface chemistry.

Stationary PhaseDescriptionMechanism for Reducing Tailing
Neutral or Basic Alumina (Al₂O₃) A metal oxide with a surface that is basic or neutral (depending on grade).The basic surface of alumina does not have the strongly acidic sites found in silica, thus eliminating the root cause of the acid-base interaction with your amine.
Deactivated Silica Gel Silica gel that has been chemically treated (end-capped) to reduce the number of accessible silanol groups.Fewer acidic sites are available to cause the strong secondary interactions, leading to improved peak shape for basic compounds.
Reverse-Phase C18 Silica Silica gel where the surface silanols have been bonded with long, non-polar C18 alkyl chains.Separation occurs by hydrophobic partitioning rather than adsorption. While residual silanols can still cause issues, the primary separation mechanism is different and often less prone to tailing for basic compounds, especially when run with acidic mobile phase modifiers that protonate the amine.

Recommendation : For preparative purification of a basic compound like this compound, switching to basic alumina is often the most effective and direct solution if TEA-modified silica fails.

References

  • Nawrocki, J. (1997). The silanol group and its role in liquid chromatography.
  • Unger, K. K. (2004). Silica as a support for reversed-phase chromatography.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]
  • Agilent Technologies. (2017). The Role of the Mobile Phase in Reversed-Phase Chromatography of Basic Analytes.

Stability issues of 2-Amino-4-chlorobenzamide in solution

Author: BenchChem Technical Support Team. Date: January 2026

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Technical Support Center: 2-Amino-4-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide for the Removal of Unreacted 2-Amino-4-chlorobenzoic Acid

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 2-Amino-4-chlorobenzoic acid from their reaction mixtures. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to ensure scientific integrity and practical utility.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My primary purification by extraction failed to remove all the unreacted 2-Amino-4-chlorobenzoic acid. What went wrong?

Answer:

This is a common issue stemming from the amphoteric nature of 2-Amino-4-chlorobenzoic acid, which possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). Its solubility is highly pH-dependent, and a standard extraction protocol may not be sufficient.

Underlying Chemistry:

  • Acidic Conditions (pH < 2): The amino group is protonated to form an ammonium salt (-NH₃⁺), increasing the compound's solubility in the aqueous phase.

  • Basic Conditions (pH > 10): The carboxylic acid group is deprotonated to form a carboxylate salt (-COO⁻), also enhancing its aqueous solubility.

  • Isoelectric Point (pI): At a specific intermediate pH, the molecule exists as a zwitterion with minimal net charge, leading to its lowest aqueous solubility. The pKa of the carboxylic acid is around 2-3, while the pKa of the anilinium ion is around 2.2. This proximity means that at a pH where the carboxylic acid is deprotonated, the amine can also be protonated, complicating separation based on simple acid-base extraction.

Troubleshooting Protocol: Optimized Acid-Base Extraction

  • Initial Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Acidic Wash:

    • Perform an initial wash with a dilute acid, such as 1 M HCl. This step protonates the amino group of your desired product (if it's less basic than the starting material) and the unreacted 2-Amino-4-chlorobenzoic acid, pulling them into the aqueous layer.

    • Expert Tip: If your product is also an amine, this step may not be selective. In such cases, proceed directly to the basic wash.

  • Basic Wash (Crucial Step):

    • Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH, e.g., 1 M). This deprotonates the carboxylic acid group of the unreacted starting material, forming the highly water-soluble sodium salt, which partitions into the aqueous layer.

    • Causality: Sodium bicarbonate is generally preferred as it is a weaker base and less likely to cause hydrolysis of sensitive functional groups in your product.

  • Multiple Extractions: Repeat the basic wash 2-3 times to ensure complete removal. The efficiency of extraction is higher with multiple smaller volume washes than with a single large volume wash.

  • Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Question 2: I'm considering recrystallization to purify my product. What is the ideal solvent system for removing 2-Amino-4-chlorobenzoic acid?

Answer:

Recrystallization is an excellent technique for purification if there is a significant solubility difference between your product and the unreacted 2-Amino-4-chlorobenzoic acid in a given solvent system. The key is to select a solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity (2-Amino-4-chlorobenzoic acid) remains soluble at lower temperatures.

Solubility Profile of 2-Amino-4-chlorobenzoic acid:

SolventSolubilityReference
WaterSparingly soluble in cold water, more soluble in hot water.
EthanolSoluble
MethanolSoluble
AcetoneSoluble
Diethyl EtherSlightly soluble
ChloroformSlightly soluble
TolueneSparingly soluble

Experimental Workflow: Recrystallization

Caption: A generalized workflow for purification by recrystallization.

Solvent Selection Strategy:

  • Single Solvent System:

    • Begin by testing small amounts of your crude product in various solvents. Ideal solvents will fully dissolve the product when hot but yield a high recovery of pure crystals upon cooling.

    • Ethanol/water or methanol/water mixtures are often good starting points for polar compounds like 2-Amino-4-chlorobenzoic acid.

  • Two-Solvent System:

    • If a single solvent is not effective, use a binary system. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble).

    • Then, slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes turbid. Add a drop or two of the "good" solvent to redissolve the solid and then allow it to cool slowly.

Question 3: My product is sensitive to pH changes. Are there alternative methods to acid-base extraction for removing 2-Amino-4-chlorobenzoic acid?

Answer:

Yes, for pH-sensitive compounds, column chromatography is the preferred method of purification. This technique separates compounds based on their differential adsorption to a stationary phase.

Principle of Separation:

2-Amino-4-chlorobenzoic acid is a relatively polar compound due to the presence of the amino and carboxylic acid groups. In normal-phase chromatography (using a polar stationary phase like silica gel), it will have a strong affinity for the stationary phase and thus a lower retention factor (Rf) compared to less polar compounds.

Step-by-Step Guide: Column Chromatography

  • Stationary Phase Selection: Silica gel is the most common choice for compounds of this polarity.

  • Mobile Phase (Eluent) Selection:

    • The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used.

    • Pro Tip: Start with a low polarity eluent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., 7:3, 1:1) to elute compounds with increasing polarity.

    • Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives a good separation between your product and the 2-Amino-4-chlorobenzoic acid (aim for a ΔRf > 0.2).

  • Column Packing:

    • Properly packing the column is essential to avoid cracking or channeling, which leads to poor separation. A slurry packing method is generally recommended.

  • Loading the Sample:

    • Dissolve the crude product in a minimum amount of the eluent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Dry loading often results in better resolution.

  • Elution and Fraction Collection:

    • Begin elution with the selected solvent system, collecting fractions. Monitor the elution process using TLC to identify the fractions containing your pure product.

  • Combining and Concentrating:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Chromatography_Logic cluster_0 Mobile Phase Polarity cluster_1 Elution Order (Normal Phase) Low Polarity Low Polarity Medium Polarity Medium Polarity Low Polarity->Medium Polarity Non-polar Compounds Non-polar Compounds Low Polarity->Non-polar Compounds Elutes High Polarity High Polarity Medium Polarity->High Polarity Moderately Polar Compounds Moderately Polar Compounds Medium Polarity->Moderately Polar Compounds Elutes Polar Compounds (e.g., 2-Amino-4-chlorobenzoic acid) Polar Compounds (e.g., 2-Amino-4-chlorobenzoic acid) High Polarity->Polar Compounds (e.g., 2-Amino-4-chlorobenzoic acid) Elutes Non-polar Compounds->Moderately Polar Compounds Moderately Polar Compounds->Polar Compounds (e.g., 2-Amino-4-chlorobenzoic acid)

Caption: Relationship between mobile phase polarity and elution order in normal-phase chromatography.

References

  • PubChem. (n.d.). 2-Amino-4-chlorobenzoic acid. National Center for Biotechnology Information.

Characterization of 2-Amino-4-chlorobenzamide synthesis impurities

Author: BenchChem Technical Support Team. Date: January 2026

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Technical Support Center: A Senior Application Scientist's Guide to Scaling Up 2-Amino-4-chlorobenzamide Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Amino-4-chlorobenzamide (CAS 5900-59-4). This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from the bench to a larger scale. As Senior Application Scientists, we understand that scaling up a chemical process is not merely about using larger flasks; it involves navigating challenges in reaction control, impurity management, and product isolation. This document provides field-proven insights and troubleshooting protocols to address the specific issues you may encounter.

The primary route for producing this compound often involves the amidation of a suitable precursor, such as 2-amino-4-chlorobenzoic acid. While seemingly straightforward, this process presents several critical control points that determine the final yield, purity, and physical properties of the product.

Troubleshooting Guide: From Common Problems to Robust Solutions

This section addresses specific, frequently encountered issues during the scale-up of this compound synthesis. Each entry follows a question-and-answer format, detailing the probable causes and providing actionable solutions.

Q1: My final yield is consistently low after scaling up the reaction. What are the likely causes and how can I improve it?

Low yield is one of the most common and frustrating challenges in process scale-up. The root cause often lies in one of three areas: incomplete reaction, competing side reactions, or product loss during work-up and isolation.[1][2]

Potential Causes & Recommended Solutions

Potential Cause Underlying Mechanism & Diagnostic Signs Recommended Action & Protocol
Incomplete Reaction The reaction has not reached completion due to insufficient time, temperature, or mixing. TLC or HPLC analysis will show a significant amount of unreacted starting material.Optimize Reaction Conditions: Increase reaction time and/or temperature incrementally. Ensure efficient stirring, as poor mass transfer is a common issue in larger reactors. Monitor the reaction every 1-2 hours via HPLC until starting material is <1%.
Side Reactions Formation of byproducts can consume starting materials or intermediates. For instance, if using an acid chloride intermediate, degradation via moisture can occur.Maintain Anhydrous Conditions: If using moisture-sensitive reagents (e.g., thionyl chloride to form an acid chloride), ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Use anhydrous solvents.
Product Loss During Isolation The product may have partial solubility in the mother liquor or wash solvents. Incorrect pH during precipitation can also lead to significant losses.Optimize Precipitation & Washing: Carefully adjust the pH to the point of minimum solubility for this compound. Use chilled solvents for washing the filter cake to minimize dissolution. Wash the cake with a minimal amount of solvent necessary to remove impurities.
Q2: My final product is off-color (yellow or brown) and fails purity specifications. How can I identify and eliminate the impurities?

Product discoloration and impurities often stem from unreacted starting materials, side products, or degradation.[2] Identifying the impurity is the first step toward eliminating it.

Common Impurities & Mitigation Strategies

  • Unreacted Starting Material (e.g., 2-amino-4-chlorobenzoic acid): This indicates an incomplete reaction. The most effective solution is to drive the reaction to completion. If this is not possible, these acidic impurities can typically be removed by washing the crude product with a dilute sodium bicarbonate solution during work-up.

  • Isomeric Impurities: These are often introduced from the starting materials and can be very difficult to remove.[2] The best strategy is to source high-purity precursors. If isomeric impurities are present, a carefully optimized recrystallization is the most effective removal method.

  • Oxidation Products: The amino group is susceptible to oxidation, which can form colored impurities. Running the reaction under an inert atmosphere and using degassed solvents can minimize this.

Protocol: Decolorization and Recrystallization

If your product is discolored, a charcoal treatment followed by recrystallization is often effective.

  • Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., ethanol/water mixture) at an elevated temperature.[2]

  • Charcoal Treatment: Add a small amount of activated carbon (typically 1-2% w/w) to the hot solution. Stir for 15-30 minutes. Caution: Do not add charcoal to a boiling solution, as this can cause bumping.

  • Hot Filtration: Filter the hot solution through a pad of filter aid (e.g., Celite®) to remove the charcoal.[2] This step is crucial and must be done quickly to prevent premature crystallization.

  • Controlled Cooling: Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize yield.[3]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Q3: I'm having difficulty with the crystallization step. The product either "oils out" or forms very fine needles that are difficult to filter. What should I do?

Crystallization is a critical purification step that dictates the purity and handling characteristics of the final product. "Oiling out" occurs when the product's solubility limit is exceeded at a temperature above its melting point, while fine powders are often a result of rapid, uncontrolled crystallization.[1][4]

Troubleshooting Crystallization Issues

Problem Probable Cause Suggested Solution
"Oiling Out" The solution is too concentrated, or the cooling rate is too fast. The solvent system may be inappropriate.Decrease the initial concentration. Slow down the cooling rate by insulating the flask or using a programmable cooling bath. Consider a different solvent or solvent mixture. Seeding the solution with a few crystals of pure product can also promote proper crystallization.[1][3]
Fine, Hard-to-Filter Powder Spontaneous, rapid nucleation due to high supersaturation.Reduce the rate of cooling significantly. Employ "aging" periods where the temperature is held constant at various points during the cooling process. Ensure the solution is stirred gently during crystallization to promote crystal growth over nucleation.[5]
Inconsistent Crystal Form (Polymorphism) Different crystallization conditions (solvent, temperature, cooling rate) can lead to different crystal forms (polymorphs).[3]To ensure a consistent polymorph, strictly control and document all crystallization parameters. Using seed crystals of the desired polymorph is a highly effective strategy to control the final crystal form.[3]

Visualizing the Process Workflow

Understanding the sequence and relationship between different operational units is critical for successful scale-up.

Figure 1: General Synthesis & Purification Workflow SM Starting Materials (e.g., 2-Amino-4-chlorobenzoic acid) Reaction Amidation Reaction SM->Reaction Quench Reaction Quench & Work-up Reaction->Quench Monitor w/ HPLC Precipitation Crude Product Precipitation (pH Adjust) Quench->Precipitation Filtration1 Filtration & Washing Precipitation->Filtration1 Crude Crude Product Filtration1->Crude Recrystallization Recrystallization (Solvent, Heat, Cool) Crude->Recrystallization Filtration2 Final Filtration & Washing Recrystallization->Filtration2 Controlled Cooling Drying Drying (Vacuum Oven) Filtration2->Drying API Pure this compound Drying->API

Caption: General Synthesis & Purification Workflow

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for in-process control and final purity assessment?

For a molecule like this compound, High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique for both monitoring the reaction and determining final purity.[6]

Recommended HPLC Parameters

Parameter Typical Value Rationale
Column C18, 5 µm, 4.6 x 250 mmProvides good retention and separation for non-polar to moderately polar aromatic compounds.
Mobile Phase Acetonitrile / Water with 0.1% Formic Acid (Gradient)A gradient elution is effective for separating the starting material, product, and potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for analytical columns of this size.
Detection UV at 254 nmThe aromatic ring provides strong UV absorbance for sensitive detection.
Injection Volume 10 µLStandard injection volume.

Gas Chromatography (GC) can also be valuable for analyzing volatile impurities, such as residual solvents.[6]

Q2: What are the critical safety precautions for handling this compound and its reagents?

Safety is paramount. Always consult the Safety Data Sheet (SDS) for all chemicals before use.[7]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: this compound is a solid powder. Handle it in a well-ventilated area or a fume hood to avoid inhaling dust.[7]

  • Fire Hazards: While not readily ignitable, the compound can burn. In case of a fire, poisonous gases like nitrogen oxides and hydrogen chloride may be produced.[8]

  • Reagent Hazards: If the synthesis involves reagents like thionyl chloride or strong acids, handle them with extreme care in a fume hood, as they are corrosive and release toxic fumes.

  • Emergency Preparedness: Ensure that eyewash stations and safety showers are readily accessible.[7][8]

Figure 2: Troubleshooting Decision Tree Start Scale-up Issue Identified Yield Low Yield? Start->Yield Purity Poor Purity/ Off-Color? Yield->Purity No Incomplete Check for Unreacted Starting Material (HPLC) Yield->Incomplete Yes Crystals Crystallization Problem? Purity->Crystals No Recrystallize Perform Recrystallization (with Charcoal if needed) Purity->Recrystallize Yes Cooling Slow Down Cooling Rate & Adjust Concentration Crystals->Cooling Yes End Process Optimized Crystals->End No Loss Review Work-up & Filtration Steps Incomplete->Loss Absent Optimize Optimize Reaction Time/Temp/Mixing Incomplete->Optimize Present pH Optimize pH for Precipitation Loss->pH Optimize->Purity pH->Purity Inert Use Inert Atmosphere & High-Purity Materials Recrystallize->Inert Inert->Crystals Solvent Screen for Optimal Solvent System Cooling->Solvent Solvent->End

Caption: Troubleshooting Decision Tree

References

  • Biosynth. (n.d.). This compound.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Amino-2-chlorobenzoic Acid Derivatives.
  • BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 2-Amino-2',5'-dichlorobenzophenone.
  • BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 4-Amino-2-chlorobenzoic Acid.
  • New Jersey Department of Health. (n.d.). 2-AMINO-4-CHLOROPHENOL HAZARD SUMMARY.
  • ChemicalBook. (n.d.). 4-amino-2-chlorobenzamide synthesis.
  • Home Sunshine Pharma. (n.d.). This compound CAS 5900-59-4.
  • Sigma-Aldrich. (n.d.). This compound.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Amino-2-chlorobenzoic Acid from 2-chloro-4-nitrobenzoic Acid.
  • Guidechem. (n.d.). This compound 5900-59-4 wiki.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Crescent Chemical Company. (n.d.). This compound.
  • ChemScene. (n.d.). 5900-59-4 | this compound.
  • BLD Pharm. (n.d.). 5900-59-4|this compound.
  • PubChem. (n.d.). This compound | C7H7ClN2O | CID 12374837.
  • BenchChem. (2025). Technical Support Center: Crystallization of 2-Amino-6-chloronicotinamide.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • BenchChem. (2025). Determining the Purity of 2-Amino-6-chlorobenzoyl chloride: A Comparative Guide to Analytical Techniques.
  • National Center for Biotechnology Information. (2022). Design and Optimization of the Single-Stage Continuous Mixed Suspension–Mixed Product Removal Crystallization of 2-Chloro-N-(4-methylphenyl)propenamide.
  • ResearchGate. (2025). Optimization of batch cooling crystallization.
  • Sigma-Aldrich. (n.d.). This compound | 5900-59-4.
  • MDPI. (n.d.). Choosing the Method of Crystallization to Obtain Optimal Results.
  • Hampton Research. (n.d.). Optimization.
  • National Center for Biotechnology Information. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
  • Frontiers. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
  • National Center for Biotechnology Information. (n.d.). Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A.

Sources

Overcoming poor crystallization of 2-Amino-4-chlorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by using Google searches to build a foundation of knowledge regarding the crystallization of 2-Amino-4-chlorobenzamide. I'm focusing on its physicochemical properties, especially solubility in different solvents, melting point, and typical crystallization methods. My initial goal is to establish a broad understanding before diving deeper into specific variables.

Defining Key Influences

I'm now analyzing the search results to pinpoint crucial factors impacting the crystallization of this compound. I'm focusing on solvent systems, temperature variations, cooling rates, and potential impurities. I plan to structure the technical support center logically, starting with an overview of crystallization. Next, I will develop a detailed FAQ and troubleshooting section. I'm also planning to create a solubility table and design experimental protocols.

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Validation & Comparative

A Comparative Guide to the Reactivity of 2-Amino-4-chlorobenzamide and Anthranilamide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the selection of building blocks is a critical decision that dictates the trajectory of a research program. Anthranilamide, a simple yet versatile scaffold, is a cornerstone for the synthesis of a multitude of heterocyclic systems, most notably quinazolinones. However, the introduction of a substituent, such as a chlorine atom in 2-Amino-4-chlorobenzamide, can profoundly alter the molecule's electronic properties and, consequently, its chemical reactivity. This guide provides a detailed comparative analysis of the reactivity of these two key starting materials, supported by experimental insights and mechanistic rationale, to empower researchers to make informed decisions in their synthetic endeavors.

Foundational Properties: An Electronic Tug-of-War

At first glance, this compound and anthranilamide share a common structural framework: a benzene ring bearing an amino group and a carboxamide group in an ortho relationship. The key distinction lies in the chlorine atom positioned para to the amino group in this compound. This seemingly minor alteration sets the stage for a significant divergence in reactivity.

The chlorine atom exerts two opposing electronic effects:

  • Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the aromatic ring through the sigma bond network. This deactivating effect reduces the electron density of the entire ring.

  • Mesomeric Effect (+M): The lone pairs on the chlorine atom can be delocalized into the pi-system of the benzene ring. This resonance effect donates electron density, primarily at the ortho and para positions.

In the case of this compound, the inductive effect of the chlorine atom generally outweighs its mesomeric effect, leading to an overall deactivation of the aromatic ring compared to anthranilamide. This has direct consequences for the nucleophilicity of the amino group, a critical factor in many of its characteristic reactions.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundAnthranilamide
Molecular Formula C₇H₇ClN₂OC₇H₈N₂O
Molecular Weight 170.60 g/mol 136.15 g/mol
Appearance Off-white to pale yellow powderWhite to off-white crystalline powder
Melting Point 165-169 °C110-113 °C
pKa (of the anilinium ion) ~2.8 (estimated)~3.2

The lower estimated pKa of the anilinium ion of this compound reflects the decreased basicity, and therefore nucleophilicity, of the amino group due to the electron-withdrawing nature of the chlorine atom.

Comparative Reactivity in Key Transformations

The true measure of a building block's utility lies in its performance in chemical reactions. Here, we dissect the comparative reactivity of this compound and anthranilamide in several transformations that are fundamental to drug discovery and development.

Acylation of the Amino Group

Acylation of the 2-amino group is often the initial step in the synthesis of quinazolinones and other heterocyclic systems. This reaction typically involves the treatment of the anthranilamide derivative with an acylating agent, such as an acid chloride or anhydride, in the presence of a base.

The nucleophilicity of the amino group is paramount in this transformation. Due to the electron-withdrawing effect of the chlorine atom, the amino group of this compound is less nucleophilic than that of anthranilamide. This can manifest in several ways:

  • Slower Reaction Rates: The acylation of this compound often requires longer reaction times or more forcing conditions (e.g., higher temperatures, stronger bases) to achieve comparable yields to anthranilamide.

  • Increased Potential for Side Reactions: Under harsh conditions, the risk of side reactions, such as acylation of the less reactive carboxamide nitrogen, may increase.

Experimental Workflow: Comparative Acylation

A1 Anthranilamide A2 Acyl Chloride, Pyridine, 0 °C to RT A1->A2 A3 N-Acylanthranilamide A2->A3 B1 This compound B2 Acyl Chloride, Pyridine, RT to Reflux B1->B2 B3 N-Acyl-2-amino-4-chlorobenzamide B2->B3

Caption: Comparative acylation workflow.

Diazotization and Subsequent Reactions

The diazotization of the 2-amino group to form a diazonium salt is a gateway to a wide array of functional group transformations, including Sandmeyer and Schiemann reactions. The stability and reactivity of the resulting diazonium salt are influenced by the electronic nature of the aromatic ring.

The electron-withdrawing chlorine atom in this compound can have a stabilizing effect on the corresponding diazonium salt. This can be advantageous, potentially leading to cleaner subsequent reactions with reduced decomposition of the diazonium intermediate. However, the initial diazotization step may require slightly more acidic conditions to ensure complete protonation of the less basic amino group.

Cyclization to Quinazolinones

A common and powerful application of anthranilamide and its derivatives is the synthesis of quinazolinones. A widely employed method is the reaction with an orthoester, such as triethyl orthoformate, followed by cyclization with a primary amine.

The overall electron-deficient nature of the this compound ring can influence the cyclization step. While the initial reaction with the orthoester may be slower due to the reduced nucleophilicity of the amino group, the subsequent intramolecular cyclization to form the quinazolinone ring can be facilitated by the electronic properties of the chlorinated ring system.

Logical Relationship: Influence of Chlorine on Reactivity

A This compound Chlorine Atom B Inductive Effect (-I) Electron Withdrawal A:f1->B:f0 C Mesomeric Effect (+M) Electron Donation A:f1->C:f0 D Reduced Nucleophilicity of Amino Group B:f1->D:f0 F Stabilized Diazonium Salt B:f1->F G Overall Ring Deactivation B:f1->G C:f1->D:f0 (outweighed by -I) E Slower Acylation Rates D->E

Caption: Influence of chlorine on reactivity.

Experimental Protocols

To provide a practical context for the discussed reactivity, the following are representative protocols for the acylation of both starting materials.

Protocol 1: Acylation of Anthranilamide
  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve anthranilamide (1.0 eq) in anhydrous pyridine (0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Acylating Agent Addition: Add the desired acyl chloride (1.1 eq) dropwise to the cooled solution over 10-15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into ice-cold water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by recrystallization or column chromatography.

Protocol 2: Acylation of this compound
  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous pyridine (0.2 M).

  • Acylating Agent Addition: Add the desired acyl chloride (1.2 eq) to the solution at room temperature.

  • Heating: Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring the reaction progress by TLC.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

Note: The increased stoichiometry of the acyl chloride and the application of heat in Protocol 2 are direct compensations for the reduced nucleophilicity of this compound.

Conclusion and Strategic Recommendations

The choice between this compound and anthranilamide is not merely a matter of swapping one building block for another. The presence of the chlorine atom in this compound introduces a nuanced interplay of electronic effects that significantly tempers the reactivity of the amino group.

Key Takeaways:

  • Anthranilamide: A more reactive and often preferred starting material for initial route scouting and the synthesis of simple analogs where rapid reaction kinetics are desired.

  • This compound: A valuable building block for introducing a chlorine handle for further functionalization (e.g., cross-coupling reactions) or for modulating the physicochemical properties of the final compound. Researchers must be prepared to employ more forcing reaction conditions to overcome its inherent lower reactivity.

Ultimately, a thorough understanding of the electronic landscape of these molecules is essential for the rational design of synthetic routes and the efficient execution of chemical transformations in the pursuit of novel therapeutics and materials.

References

  • Anthranilamide Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 6945, Anthranilamide. [Link]
  • This compound Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 75785, this compound. [Link]
  • Electronic Effects of Substituents: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Quinazolinone Synthesis: A review on the synthesis of quinazolinone derivatives. Bioorganic & Medicinal Chemistry, 16(18), 8029-8040.

2-Amino-4-chlorobenzamide vs 2-aminobenzamide in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Starting Preliminary Research

I've initiated comprehensive Google searches to gather fundamental information. My focus is on the synthesis, properties, and applications of both 2-Amino-4-chlorobenzamide and 2-aminobenzamide, with a particular emphasis on their comparative aspects.

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Planning Detailed Synthesis Analysis

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Alternative reagents for the synthesis of 2-Amino-4-chlorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Route Exploration

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Validation of HPLC method for 2-Amino-4-chlorobenzamide analysis

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Initiating Method Validation Research

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Bioisosteric replacement of 2-Amino-4-chlorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Compound

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Efficacy of different coupling agents for 2-Amino-4-chlorobenzamide synthesis

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Begin Synthesis Research

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Refine Amide Coupling Search

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2-Amino-4-chlorobenzamide performance in Friedländer synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Starting initial research phase

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Initiating search protocol

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Conducting detailed searches

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Comparison of conventional vs microwave synthesis of 2-Amino-4-chlorobenzamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Comparing Synthesis Approaches

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Expanding Search Queries

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Spectroscopic comparison of 2-Amino-4-chlorobenzamide and its precursors

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Starting Data Collection

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Outlining Spectroscopic Analysis

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Benchmarking the synthesis of quinazolinones from 2-Amino-4-chlorobenzamide

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Initiating Information Gathering

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Cross-reactivity studies of 2-Amino-4-chlorobenzamide derivatives

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Initiating Research on Benzamide

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In-silico comparison of 2-Amino-4-chlorobenzamide analogs

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Formulating Search Strategies

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Defining the Search Strategy

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ICH guidelines for analytical method validation of 2-Amino-4-chlorobenzamide

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Initiating Search Protocols

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Expanding Research Parameters

Developing Search Strategy

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Formulating Initial Approach

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Safety Operating Guide

2-Amino-4-chlorobenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research: Disposal Protocol

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-4-chlorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the safe handling of chemical compounds is paramount. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with 2-Amino-4-chlorobenzamide. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why each piece of equipment is critical, thereby fostering a culture of safety and scientific excellence.

Hazard Analysis: Understanding the Risks of this compound

This compound is classified with the following hazards:

  • Harmful if swallowed [1][2]

  • May cause an allergic skin reaction [1][2]

  • Causes serious eye irritation [1][2]

Given these classifications, a multi-faceted approach to PPE is essential to prevent oral ingestion, dermal contact, and ocular exposure. The solid, often powdered, form of this compound also necessitates measures to prevent inhalation of airborne particles.[3][4]

Core Personal Protective Equipment (PPE) Requirements

The following table outlines the minimum required PPE for handling this compound in a laboratory setting. It is crucial to always inspect PPE for integrity before each use.

PPE Category Item Specification Rationale
Eye and Face Protection Safety GogglesChemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.Protects eyes from dust particles and potential splashes.
Face ShieldTo be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.Provides an additional layer of protection for the entire face.
Skin and Body Protection Chemical-resistant GlovesNitrile gloves are a suitable choice for handling powdered chemicals.[5] Always check for tears or punctures before use.Prevents direct skin contact and potential allergic reactions.
Lab CoatA long-sleeved lab coat, preferably with elastic cuffs.Protects skin and personal clothing from contamination.
Respiratory Protection Chemical Fume HoodAll handling of solid this compound should be performed within a certified chemical fume hood.[1][5]Prevents the inhalation of fine dust particles.
NIOSH-approved RespiratorA respirator with a particulate filter may be required for certain operations, such as cleaning up spills outside of a fume hood.Provides respiratory protection in situations with potential for airborne particulates.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical for minimizing exposure risk. The following diagram and procedural steps outline the best practices for handling this compound.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Work Area in Fume Hood gather_ppe Gather and Inspect All Required PPE prep_area->gather_ppe don_ppe Don PPE in Correct Sequence gather_ppe->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh Proceed to Handling dissolve Dissolve or Transfer Compound weigh->dissolve clean Clean Work Area and Equipment dissolve->clean doff_ppe Doff PPE in Correct Sequence clean->doff_ppe Proceed to Post-Handling dispose Dispose of Contaminated Waste doff_ppe->dispose wash Wash Hands Thoroughly dispose->wash

Sources

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